molecular formula C20H24N2OS B11796275 (2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B11796275
M. Wt: 340.5 g/mol
InChI Key: JALSWQRWGJIDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a synthetic small molecule featuring a piperidine core linked to a pyridine ring via a ketone group. The pyridine ring is substituted with an isopropylthio group, which may influence the compound's lipophilicity and metabolic stability. This specific molecular architecture makes it a compound of interest in several areas of scientific investigation. Researchers may explore its potential as a modulator of various biological targets. Its core structure suggests potential use in medicinal chemistry programs aimed at developing novel therapeutic agents. The full mechanism of action, specific research applications, and binding targets for this compound are areas of active investigation and have not been fully characterized. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

phenyl-[2-(6-propan-2-ylsulfanylpyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H24N2OS/c1-15(2)24-19-12-11-17(14-21-19)18-10-6-7-13-22(18)20(23)16-8-4-3-5-9-16/h3-5,8-9,11-12,14-15,18H,6-7,10,13H2,1-2H3

InChI Key

JALSWQRWGJIDIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of (2-(6-(Isopropylthio)pyr

Biological Activity

The compound (2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone , also referred to as a pyridine-based piperidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2OSC_{20}H_{24}N_{2}OS with a molecular weight of 340.5 g/mol. The structure includes a piperidine ring, a phenyl group, and a pyridine moiety with an isopropylthio substituent. This configuration may enhance lipophilicity, influencing the compound's pharmacokinetic properties.

Structural Representation

The following table summarizes the key structural and physical properties of the compound:

PropertyValue
Molecular FormulaC20H24N2OS
Molecular Weight340.5 g/mol
CAS Number1352541-09-3
DensityN/A
Boiling PointN/A
Melting PointN/A

Predicted Biological Activities

Based on its structural characteristics, several biological activities have been predicted for this compound:

  • Antidepressant Activity : Similar compounds have demonstrated efficacy in modulating neurotransmitter systems, suggesting potential antidepressant effects.
  • Antimicrobial Properties : The presence of nitrogen-containing heterocycles often correlates with antimicrobial activity.
  • Anti-inflammatory Effects : Compounds with similar frameworks have been studied for their ability to inhibit inflammatory pathways.

The biological activity of this compound may involve interactions with various molecular targets. The isopropylthio group could enhance binding affinity to specific receptors or enzymes, influencing metabolic pathways.

Case Studies and Research Findings

Research on similar compounds provides insights into the potential therapeutic applications of this compound:

  • Antidepressant Activity : A study on related piperidine derivatives indicated significant effects on serotonin and norepinephrine reuptake inhibition, leading to antidepressant-like behavior in animal models.
  • Antimicrobial Properties : Investigations into pyridine derivatives have shown promising results against various bacterial strains, suggesting that this compound may exhibit similar antimicrobial efficacy.
  • Anti-inflammatory Effects : Research has highlighted the role of similar compounds in modulating inflammatory cytokines, demonstrating their potential as anti-inflammatory agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructureNotable Activity
2-MethylpyridineStructureAntimicrobial
3-PyridinolStructureAntidepressant
PhenylpiperazineStructureAnxiolytic

The specific combination of functional groups in this compound may lead to distinct pharmacological profiles compared to these similar compounds.

Chemical Reactions Analysis

Reactivity of the Piperidine Ring

The piperidine ring undergoes characteristic nitrogen-centered reactions:

  • N-Alkylation/Acylation : The lone electron pair on the piperidine nitrogen can react with alkyl halides or acyl chlorides. For example, methylation using formaldehyde under transfer hydrogenation conditions ( ) has been demonstrated in related piperidine derivatives.

  • Ring Opening : Under strong acidic or oxidative conditions, the piperidine ring may undergo ring-opening reactions, though this is less common in the presence of stabilizing groups like the adjacent ketone.

Table 1: Piperidine Ring Reactions

Reaction TypeReagents/ConditionsProduct
N-AlkylationFormaldehyde, Pd/C, HCO₂H, 90–95°C ( )N-methylpiperidine derivative
AcylationAcetyl chloride, base, room temperatureN-acetylpiperidine derivative

Pyridine Ring Modifications

The pyridine ring’s electron-deficient nature directs reactivity toward electrophilic substitution, though the isopropylthio group alters regioselectivity:

  • Electrophilic Substitution : The sulfur atom’s electron-donating effects may activate specific positions. Nitration or sulfonation could occur at the meta or para positions relative to the thioether group.

  • Coordination Reactions : The pyridine nitrogen can act as a ligand in metal complexes, relevant in catalytic systems ( ).

Table 2: Pyridine Ring Reactions

Reaction TypeReagents/ConditionsOutcome
NitrationHNO₃, H₂SO₄, 0–5°CNitropyridine derivative
Metal CoordinationTransition metal salts (e.g., FeCl₃)Metal-ligand complex

Ketone Group Transformations

The phenyl ketone group is susceptible to nucleophilic attack and reductions:

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or hydride agents (NaBH₄, LiAlH₄) reduce the ketone to a secondary alcohol.

  • Nucleophilic Acyl Substitution : Reaction with amines or alcohols under acidic conditions could yield amides or esters, respectively ( ).

Table 3: Ketone Group Reactions

Reaction TypeReagents/ConditionsProduct
ReductionH₂, Pd/C, ethanol(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanol
Amide FormationAniline, HCl, heatPhenylamide derivative

Thioether Group Reactivity

The isopropylthio substituent undergoes oxidation and alkylation:

  • Oxidation : H₂O₂ or mCPBA oxidizes the thioether to sulfoxide (R-SO) or sulfone (R-SO₂) ().

  • Alkylation : Reaction with alkyl halides in basic conditions forms sulfonium salts.

Table 4: Thioether Reactions

Reaction TypeReagents/ConditionsProduct
OxidationH₂O₂, acetic acid, 25°CSulfoxide derivative
Sulfone FormationmCPBA, DCM, 0°CSulfone derivative

Synthetic Pathways and Byproducts

The compound’s synthesis involves multi-step routes with key intermediates:

  • Grignard Reactions : Use of isopropylmagnesium chloride/lithium chloride (Turbo Grignard) for coupling pyridine and piperidine fragments ( ).

  • Copper-Catalyzed Amination : Conversion of bromopyridine intermediates to aminopyridines using NH₃ and Cu₂O at <80°C ( ).

Key Observations :

  • Lower catalyst loadings (<0.02 wt% Cu₂O) minimize side reactions like discoloration ( ).

  • Inert atmospheres (N₂/Ar) prevent oxidation during synthesis ( ).

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO and SOₓ gases ( ).

  • Hydrolytic Sensitivity : The thioether group is stable under neutral conditions but hydrolyzes in strong acids/bases to form mercaptans ().

Comparative Reactivity with Analogues

Table 5: Comparison with Structural Analogues

CompoundStructural FeatureReactivity Difference
PhenylpiperazineLacks thioether and ketoneHigher basicity; fewer redox pathways
3-PyridinolHydroxyl instead of thioetherEnhanced electrophilic substitution

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs identified in commercial catalogs and chemical databases. These comparisons focus on substituent effects, ring systems, and molecular properties.

Ethylthio-Pyrrolidine Analog: (2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

  • Substituent on Pyridine : Ethylthio (-S-C₂H₅) at position 6.
  • Ring System : Pyrrolidine (5-membered, N-containing ring).
  • Molecular Formula : C₁₈H₂₀N₂OS.
  • Key Differences: Substituent Chain Length: Ethyl (C₂) vs. isopropyl (C₃) introduces reduced steric bulk and lipophilicity. Molecular Weight: 328.43 g/mol (vs. ~352–360 g/mol for the target compound, estimated based on structural analogs).
  • Relevance : The ethylthio and pyrrolidine groups may result in lower metabolic stability compared to the target compound .

Methoxy-Piperidine Analog: (2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone

  • Substituent on Pyridine : Methoxy (-OCH₃) at position 6.
  • Ring System : Piperidine (6-membered, same as target compound).
  • Molecular Formula : C₁₈H₂₀N₂O₂.
  • Key Differences: Electronic Effects: Methoxy is electron-donating, whereas isopropylthio (thioether) is less electron-donating and more lipophilic. Molecular Weight: 296.4 g/mol (vs. higher weight for sulfur-containing target).
  • Relevance : Methoxy substitution could reduce metabolic oxidation compared to thioethers but may limit interactions with hydrophobic binding pockets .

Other Pyridine Derivatives

  • Fluoropyridine-Pyrrolidine Derivative: (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (C₁₀H₁₃FN₂O) : Features a fluorine atom (electron-withdrawing) and a hydroxyl group, increasing polarity. Lacks the methanone scaffold, reducing aromatic interactions.
  • Bis-Pyridine Derivative: Bis(6-chloro-3-methylpyridin-2-yl)methanone (C₁₃H₁₀Cl₂N₂O) : Dual pyridine rings with chloro and methyl groups enhance steric hindrance. Distinct from the target’s single pyridine-piperidine architecture.

Structural and Functional Comparison Table

Compound Name Substituent on Pyridine Ring System Molecular Formula Molecular Weight (g/mol) Key Features
(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone (Target) Isopropylthio (-S-C₃H₇) Piperidine Estimated C₁₉H₂₂N₂OS ~352–360 (estimated) High lipophilicity, flexible 6-membered ring
(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone Ethylthio (-S-C₂H₅) Pyrrolidine C₁₈H₂₀N₂OS 328.43 Reduced steric bulk, 5-membered ring
(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone Methoxy (-OCH₃) Piperidine C₁₈H₂₀N₂O₂ 296.4 Electron-donating, lower hydrophobicity
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Fluorine (-F) Pyrrolidine C₁₀H₁₃FN₂O 196.22 Polar, hydroxyl group enhances solubility

Research Implications

  • Substituent Effects : Isopropylthio enhances lipophilicity and may improve blood-brain barrier penetration compared to ethylthio or methoxy groups.
  • Ring Size : Piperidine’s conformational flexibility could favor binding to dynamic protein targets over pyrrolidine.
  • Functional Groups: The phenyl methanone scaffold provides a rigid aromatic platform absent in hydroxyl- or silyloxy-substituted analogs (e.g., compounds in ).

Q & A

Basic: What synthetic strategies are recommended for preparing (2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone, and how is purity validated?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. For example, benzoylpiperidine derivatives can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling to introduce the pyridinyl-thio moiety. Key steps include:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions to enhance solubility and reactivity .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol or methanol.
  • Purity Validation :
    • HPLC : Retention time and peak area analysis (e.g., 97–99% purity at 254 nm) .
    • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., deviations <0.5% indicate high purity) .
    • NMR : Confirm structural integrity via ¹H and ¹³C chemical shifts, ensuring absence of unreacted starting materials .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors, especially during weighing or solvent evaporation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational retrosynthesis tools improve the design of synthetic pathways for this compound?

Methodological Answer:
AI-driven platforms (e.g., Reaxys, Pistachio) enable efficient route planning by:

  • Precursor Identification : Prioritizing commercially available building blocks (e.g., 6-(isopropylthio)pyridin-3-amine) .
  • Reaction Feasibility Scoring : Assessing coupling reactions (e.g., Buchwald-Hartwig amination) based on reported yields and steric/electronic compatibility .
  • Solvent/Catalyst Screening : Predicting optimal conditions (e.g., Pd(OAc)₂/XPhos in toluene at 110°C) to maximize yield .

Advanced: How can researchers troubleshoot low yields in the final coupling step of the synthesis?

Methodological Answer:
Low yields (e.g., <20%) may arise from steric hindrance or side reactions. Mitigation strategies include:

  • Catalyst Optimization : Switch from Pd(PPh₃)₄ to Pd₂(dba)₃ with SPhos ligand for better turnover .
  • Temperature Control : Increase reaction temperature (80→120°C) to overcome activation barriers .
  • Protecting Groups : Temporarily protect reactive sites (e.g., piperidine NH with Boc) to prevent undesired byproducts .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the isopropylthio group (δ ~1.3 ppm for CH₃, δ ~3.5 ppm for SCH(CH₃)₂) and aromatic protons (δ ~7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of isopropylthio group) .
  • FT-IR : Identify carbonyl stretch (~1680 cm⁻¹) and C-S bond (~650 cm⁻¹) .

Advanced: How does the isopropylthio substituent influence the compound’s reactivity or biological activity?

Methodological Answer:

  • Electronic Effects : The electron-donating isopropylthio group increases pyridine’s nucleophilicity, enhancing coupling reactivity .
  • Biological Implications : Thioether moieties improve membrane permeability and metabolic stability, as seen in analogous kinase inhibitors .
  • Comparative Studies : Replace isopropylthio with methylthio or phenylthio to assess steric/electronic effects on target binding (e.g., via SAR studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.